molecular formula C6H11N3O B1442880 [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1249540-03-1

[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B1442880
CAS No.: 1249540-03-1
M. Wt: 141.17 g/mol
InChI Key: SMJQJQVBOZZHAI-UHFFFAOYSA-N
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Description

[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol: is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and a methanol group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with different targets. This compound interacts with enzymes such as carbonic anhydrase-II, where it acts as an inhibitor by binding to the active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .

Cellular Effects

The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol on cells are profound. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7, Hela, and A549 . This compound influences cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, the compound inhibits carbonic anhydrase-II by forming hydrogen bonds with the enzyme’s active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, affecting the levels of metabolites involved in cellular respiration and pH regulation . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can influence the activity of other metabolic enzymes, leading to changes in metabolite concentrations .

Transport and Distribution

The transport and distribution of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by interactions with transport proteins that recognize and bind to [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol, ensuring its proper distribution within the cell .

Subcellular Localization

The subcellular localization of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications play a role in directing [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol to specific cellular compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: In chemistry, [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: Triazole derivatives are known to exhibit antimicrobial and antifungal properties, making them useful in the development of new drugs .

Medicine: In medicine, triazole derivatives, including this compound, are investigated for their potential therapeutic effects. They are studied for their ability to inhibit specific enzymes and receptors, which can lead to the development of new treatments for various diseases .

Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of specialty chemicals .

Comparison with Similar Compounds

Uniqueness: The presence of the propan-2-yl group in [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol imparts unique chemical and biological properties. This substitution can enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to other triazole derivatives .

Properties

IUPAC Name

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJQJQVBOZZHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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